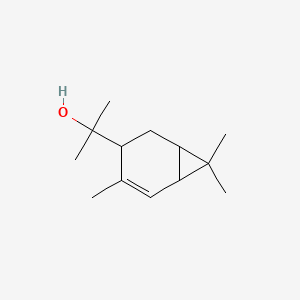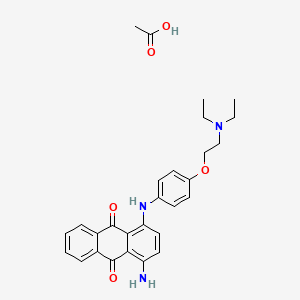
1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the anthraquinone family, which is widely studied for its applications in various fields such as chemistry, biology, and industry. The presence of the diethylamino group and the anthraquinone core makes it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate typically involves multiple steps. The process begins with the preparation of the anthraquinone core, followed by the introduction of the amino and diethylamino groups. Common reagents used in the synthesis include anthraquinone, diethylamine, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Aplicaciones Científicas De Investigación
1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of 1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with enzymes and proteins, inhibiting their activity and affecting cellular functions. The pathways involved include oxidative stress, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-4-(phenylamino)anthraquinone
- 4-(2-(Diethylamino)ethoxy)phenylmethanone
Uniqueness
Compared to similar compounds, 1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo multiple types of reactions and its wide range of applications make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
85283-85-8 |
|---|---|
Fórmula molecular |
C28H31N3O5 |
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
acetic acid;1-amino-4-[4-[2-(diethylamino)ethoxy]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C26H27N3O3.C2H4O2/c1-3-29(4-2)15-16-32-18-11-9-17(10-12-18)28-22-14-13-21(27)23-24(22)26(31)20-8-6-5-7-19(20)25(23)30;1-2(3)4/h5-14,28H,3-4,15-16,27H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
WJWVABVSKCSYRS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


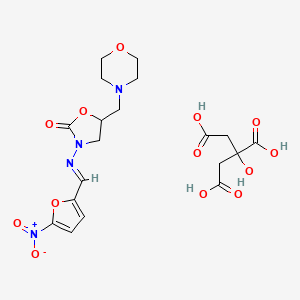
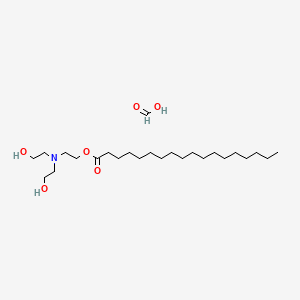


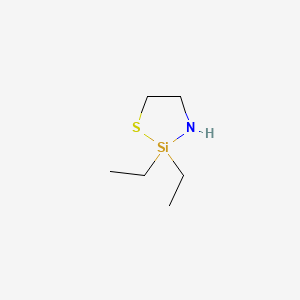

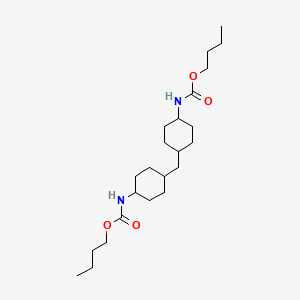

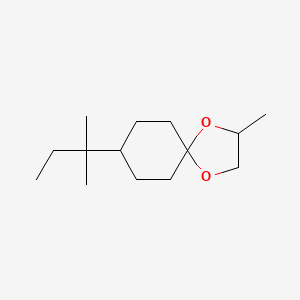
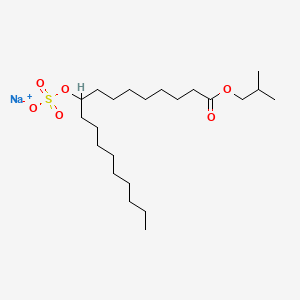
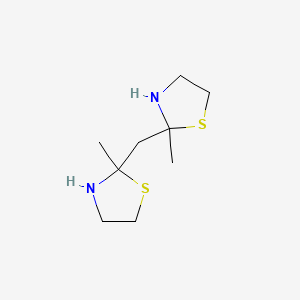
![1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B12679896.png)
